Cas no 1805275-85-7 (5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine)

5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine structure
1805275-85-7 structure
商品名:5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine
CAS番号:1805275-85-7
MF:C7H4BrClF2N2O2
メガワット:301.472666740417
CID:4869499

5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質

名前と識別子

    • 5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine
    • インチ: 1S/C7H4BrClF2N2O2/c8-1-3-2-12-7(13(14)15)4(5(3)9)6(10)11/h2,6H,1H2
    • InChIKey: SAQITGYUYWBQKJ-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CN=C(C(C(F)F)=C1Cl)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • トポロジー分子極性表面積: 58.7
  • 疎水性パラメータ計算基準値(XlogP): 2.8

5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029050197-1g
5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine
1805275-85-7 97%
1g
$1,475.10 2022-04-01

5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine 関連文献

5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridineに関する追加情報

Recent Advances in the Study of 5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine (CAS: 1805275-85-7)

The compound 5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine (CAS: 1805275-85-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the importance of this compound as a versatile intermediate in the synthesis of more complex molecules. Its bromomethyl and nitropyridine moieties make it particularly useful for cross-coupling reactions, which are essential in the development of novel pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in forming carbon-carbon bonds under mild conditions, thereby facilitating the synthesis of biologically active compounds with improved yields and reduced side reactions.

In addition to its synthetic utility, 5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine has shown promising biological activity. Preliminary in vitro studies indicate that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a research team at the University of Cambridge reported that certain analogs of this compound effectively suppressed the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, suggesting potential applications in the treatment of inflammatory diseases.

Further investigations into the pharmacokinetic properties of this compound have revealed its favorable absorption and distribution profiles. A 2024 study published in Bioorganic & Medicinal Chemistry Letters utilized advanced computational models to predict the bioavailability of 5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine derivatives. The results indicated that these compounds possess optimal lipophilicity and solubility, making them suitable candidates for oral administration in preclinical models.

Despite these promising findings, challenges remain in the optimization of this compound for clinical use. Researchers have identified the need for further structural modifications to enhance its metabolic stability and reduce potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to address these issues, with the goal of advancing this compound into the drug development pipeline.

In conclusion, 5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine (CAS: 1805275-85-7) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in both synthetic applications and therapeutic interventions. Continued research into its mechanisms of action and optimization of its physicochemical properties will be critical in unlocking its full potential in the pharmaceutical industry.

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